METHYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE
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Overview
Description
METHYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methyl-3-furyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
METHYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- METHYL 4-[(PHENOXYCARBONYL)AMINO]BENZOATE
- METHYL 2-[(4-CHLOROANILINO)CARBONYL]AMINO]BENZOATE
- METHYL 4-[(2-FLUOROBENZOYL)AMINO]BENZOATE
Comparison: METHYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is unique due to the presence of the 2-methyl-3-furyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2-methylfuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(7-8-19-9)13(16)15-11-5-3-10(4-6-11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJRQPOCBDFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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